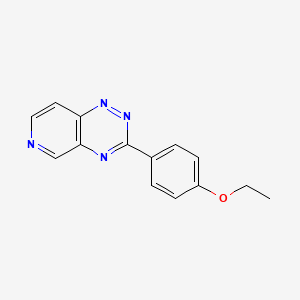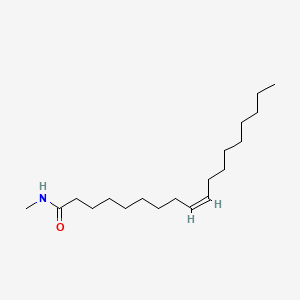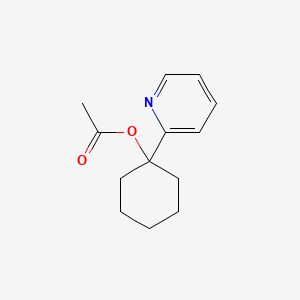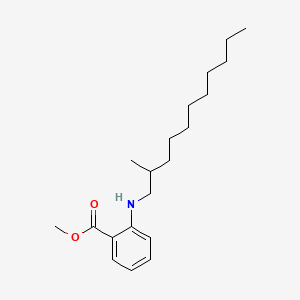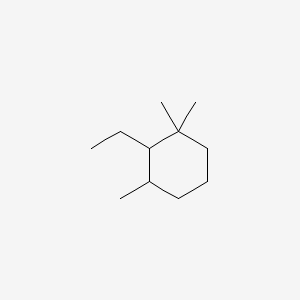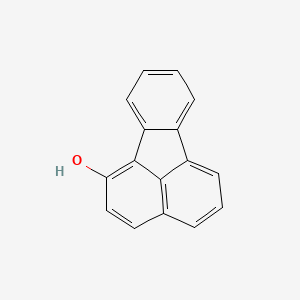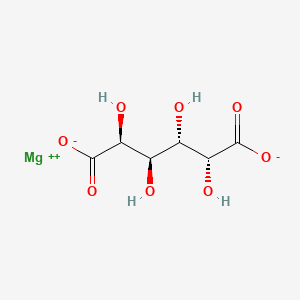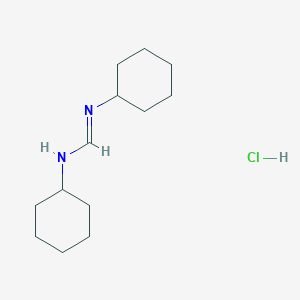
N,N'-dicyclohexylmethanimidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dicyclohexylmethanimidamide;hydrochloride is a chemical compound known for its unique structure and properties. It is widely used in various fields of scientific research and industry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclohexylmethanimidamide;hydrochloride typically involves the reaction of dicyclohexylamine with formaldehyde under specific conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of N,N’-dicyclohexylmethanimidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dicyclohexylmethanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N,N’-dicyclohexylmethanimidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-dicyclohexylmethanimidamide;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dicyclohexylmethylamine: A similar compound with comparable reactivity and applications.
N,N’-Dicyclohexylcarbodiimide: Another related compound used in organic synthesis and industrial applications.
Uniqueness
N,N’-dicyclohexylmethanimidamide;hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
3385-47-5 |
|---|---|
Formule moléculaire |
C13H25ClN2 |
Poids moléculaire |
244.80 g/mol |
Nom IUPAC |
N,N'-dicyclohexylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H24N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h11-13H,1-10H2,(H,14,15);1H |
Clé InChI |
PSHFTAAJPJMFSE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC=NC2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


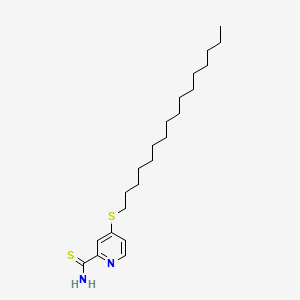
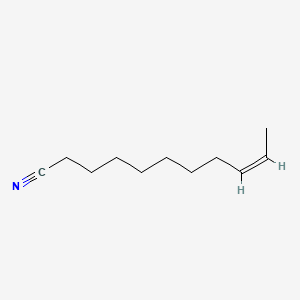
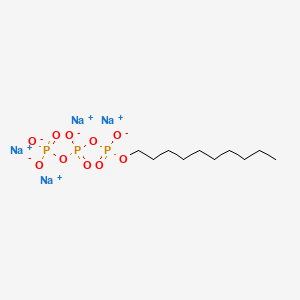

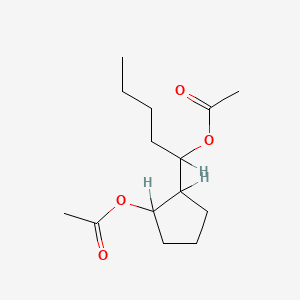
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
